1-(1,3-BENZOXAZOL-2-YL)-N-(2-BROMOPHENYL)PYRROLIDINE-2-CARBOXAMIDE
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Overview
Description
1-(1,3-BENZOXAZOL-2-YL)-N-(2-BROMOPHENYL)PYRROLIDINE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-BENZOXAZOL-2-YL)-N-(2-BROMOPHENYL)PYRROLIDINE-2-CARBOXAMIDE typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives.
Amide Formation: The final step involves the coupling of the benzoxazole derivative with pyrrolidine-2-carboxylic acid using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-BENZOXAZOL-2-YL)-N-(2-BROMOPHENYL)PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,3-BENZOXAZOL-2-YL)-N-(2-BROMOPHENYL)PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-BENZOXAZOL-2-YL)-N-PHENYL-PYRROLIDINE-2-CARBOXAMIDE: Lacks the bromine atom on the phenyl ring.
1-(1,3-BENZOXAZOL-2-YL)-N-(2-CHLOROPHENYL)PYRROLIDINE-2-CARBOXAMIDE: Contains a chlorine atom instead of bromine.
1-(1,3-BENZOXAZOL-2-YL)-N-(2-FLUOROPHENYL)PYRROLIDINE-2-CARBOXAMIDE: Contains a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 1-(1,3-BENZOXAZOL-2-YL)-N-(2-BROMOPHENYL)PYRROLIDINE-2-CARBOXAMIDE may confer unique properties, such as increased lipophilicity or altered biological activity, compared to its analogs.
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-(2-bromophenyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c19-12-6-1-2-7-13(12)20-17(23)15-9-5-11-22(15)18-21-14-8-3-4-10-16(14)24-18/h1-4,6-8,10,15H,5,9,11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBWUMYMNQIANT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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